ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key functional groups include:
- Ethyl carboxylate at position 3, which influences solubility and metabolic stability.
- 6-Isopropyl substituent, enhancing lipophilicity and steric bulk.
- 4-[cyclohexyl(methyl)sulfamoyl]benzamido group at position 2, contributing to receptor binding and sulfonamide-related bioactivity.
Properties
IUPAC Name |
ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O5S2/c1-5-35-27(32)24-22-15-16-30(18(2)3)17-23(22)36-26(24)28-25(31)19-11-13-21(14-12-19)37(33,34)29(4)20-9-7-6-8-10-20/h11-14,18,20H,5-10,15-17H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBILJQCHCGVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the isopropyl group. The sulfonylbenzoyl and cyclohexyl(methyl)amino groups are then added through a series of substitution reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new alkyl or aryl group.
Scientific Research Applications
Medicinal Chemistry
The compound's structure, featuring a sulfonamide moiety and thieno[2,3-c]pyridine core, suggests significant potential in medicinal chemistry. The presence of the ethyl group at the 6-position and cyclohexylmethylsulfamoyl group enhances solubility and reactivity, making it an attractive candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exhibit cytotoxic effects on various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated that this compound significantly reduces cell viability in human medullary thyroid carcinoma cells by inducing apoptosis. It enhances the efficacy of standard chemotherapeutic agents like staurosporine by sensitizing resistant cells to apoptotic pathways.
Antiviral Properties
The compound has shown promise in antiviral applications:
- Molecular Docking Studies : Research indicates significant binding affinities to viral proteins associated with SARS-CoV-2. This suggests potential mechanisms for inhibiting viral replication by targeting key viral components such as the main protease and spike glycoprotein .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in various biological processes:
- Cyclooxygenase Inhibition : Preliminary findings suggest that it can inhibit cyclooxygenase (COX) enzymes linked to inflammatory processes, indicating potential applications in treating inflammatory diseases.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step synthetic pathways starting from simpler thieno[2,3-c]pyridine derivatives. Understanding the structure-activity relationship is crucial for optimizing its biological activity and therapeutic potential.
Synthesis Overview:
- Formation of Thieno[2,3-c]pyridine Core : Achieved through cyclization reactions.
- Introduction of Functional Groups : Utilizes acylation techniques for incorporating the carbamoyl and benzamide substituents.
Potential Therapeutic Applications
Given its diverse biological activities, this compound may serve as a lead candidate for developing new therapeutics:
| Therapeutic Area | Potential Application |
|---|---|
| Anticancer | Induction of apoptosis in resistant cancer cells |
| Antiviral | Inhibition of SARS-CoV-2 replication |
| Anti-inflammatory | COX enzyme inhibition |
Mechanism of Action
The mechanism of action of ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Methyl 6-isopropyl-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 449767-97-9)
- Key Differences :
- Implications : The phenyl group may enhance π-π interactions in binding pockets, while the methyl ester could alter metabolic clearance rates.
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS 1148027-17-1)
- Key Differences: Substituent at position 6: Butanoyl group instead of isopropyl, increasing molecular weight (296.39 g/mol vs. ~450 g/mol for the target compound) . Amino group at position 2: Lacks the sulfamoyl benzamido moiety, likely reducing sulfonamide-mediated bioactivity.
- Implications: The butanoyl group may improve membrane permeability but reduce target specificity.
Comparison with Pyrimidine Derivatives
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Reduced solubility compared to the butanoyl derivative highlights the trade-off between lipophilicity and bioavailability.
Biological Activity
Ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound integrates a thieno[2,3-c]pyridine core and a sulfonamide moiety, which are known to contribute to various biological activities.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Thieno[2,3-c]pyridine
- Functional Groups :
- Ethyl group at the 6-position
- Cyclohexyl(methyl)sulfamoyl group
- Propan-2-yl substituent
These structural components enhance the compound's solubility and reactivity, making it a subject of interest for further biological evaluation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities. Notable findings include:
- Enzyme Inhibition : Interaction studies suggest that the compound can effectively bind to enzymes involved in phosphate metabolism. This mechanism is crucial for understanding its therapeutic potential in conditions like cancer and metabolic disorders .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For instance, derivatives of thieno[2,3-c]pyridine have been reported to inhibit bacterial growth effectively .
- Anticancer Potential : The sulfonamide moiety is often associated with anticancer activity. Related compounds have shown promising results in inhibiting tumor cell proliferation .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step synthetic pathways. These methods highlight the complexity of creating such multifunctionalized compounds.
Table of Related Compounds and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Benzyl group instead of cyclohexyl | Antimicrobial |
| N-(4-(benzyloxy)-phenyl)-N-methylsulfamoyl derivatives | Varying aromatic substitutions | Anticancer |
| Thienopyrimidine derivatives | Similar core structure | Inhibition of phosphate transport |
These compounds illustrate the diversity within this chemical class while highlighting the unique cyclohexylmethylsulfamoyl substitution in the target compound that may influence its pharmacological profile .
Mechanistic Insights
The binding affinity and specificity of this compound to its biological targets are critical for optimizing its therapeutic applications. Further studies are needed to elucidate the detailed mechanisms through which this compound exerts its biological effects.
Q & A
Q. What critical parameters should be optimized during the synthesis of this compound to ensure high yield and purity?
- Methodological Answer: Key parameters include solvent selection (polar aprotic solvents like DMF or DMSO for solubility), temperature control (reflux conditions for cyclization steps), and stoichiometric ratios of intermediates (e.g., sulfamoylbenzamide precursors). Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol can improve purity. Reaction progress should be monitored using TLC (Rf tracking) and validated by NMR .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for verifying backbone connectivity and functional groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) stretches. Purity assessment requires HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols must be followed when handling this compound in the laboratory?
- Methodological Answer: Adhere to COSHH regulations (UK) and OSHA guidelines (US). Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from light and moisture .
Advanced Research Questions
Q. How can stereochemical ambiguities, such as epimerization during synthesis, be resolved for this compound?
- Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. X-ray crystallography provides definitive stereochemical assignments by analyzing crystal lattice parameters (e.g., using SHELXTL software). Dynamic NMR studies at varying temperatures detect epimerization kinetics .
Q. What computational strategies are recommended to predict this compound’s biological target interactions?
- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses with proteins (e.g., kinases or GPCRs). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100+ ns. Quantitative Structure-Activity Relationship (QSAR) models prioritize structural modifications for enhanced activity .
Q. How can researchers design in vitro assays to evaluate metabolic stability and cytochrome P450 interactions?
- Methodological Answer: Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes. CYP inhibition assays (fluorogenic substrates) identify isoform-specific interactions (e.g., CYP3A4/5). Metabolite identification uses high-resolution MS/MS with fragmentation patterns .
Q. What strategies mitigate solubility challenges in biological testing of this compound?
- Methodological Answer: Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) for aqueous dispersion. Salt formation (e.g., hydrochloride) improves solubility in PBS. Nanoformulation (liposomes or micelles) enhances bioavailability. Dynamic Light Scattering (DLS) confirms nanoparticle size distribution .
Contradictions and Data Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
